molecular formula C23H22N2O2 B610390 Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate CAS No. 1400742-17-7

Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate

Cat. No.: B610390
CAS No.: 1400742-17-7
M. Wt: 358.4 g/mol
InChI Key: ZAVGICCEAOUWFM-UHFFFAOYSA-N

Mechanism of Action

Target of Action

PB-22, also known as Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate, is a synthetic cannabinoid . Its primary targets are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and memory .

Mode of Action

PB-22 acts as an agonist at the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects .

Biochemical Pathways

The predominant metabolic pathway for PB-22 involves ester hydrolysis , yielding a variety of pentylindole-3-carboxylic acid metabolites . Oxidation, with or without glucuronidation, generates the majority of these metabolites . For PB-22, oxidative defluorination can also occur, forming additional metabolites .

Pharmacokinetics

PB-22 is metabolized in the liver, with human hepatocytes playing a significant role in this process .

Result of Action

The activation of cannabinoid receptors by PB-22 can lead to a range of effects. In animal studies, PB-22 has been shown to produce bradycardia and hypothermia at certain doses, suggesting potent cannabinoid-like activity . The duration of hypothermia induced by PB-22 was notably greater than other synthetic cannabinoids, with effects still observable six hours after dosing .

Action Environment

The action, efficacy, and stability of PB-22 can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the presence of other substances, such as alcohol or other drugs, can potentially influence the compound’s pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

PB-22 is a synthetic cannabinoid, which means it mimics the effects of natural cannabinoids by binding to the same receptors in the brain . The structure of PB-22 appears to have been designed with an understanding of structure–activity relationships within the indole class of cannabinoids .

Cellular Effects

As a synthetic cannabinoid, it is likely to influence cell function by interacting with cannabinoid receptors . These receptors are involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

PB-22 acts as a full agonist with a binding affinity at cannabinoid receptors . It exerts its effects at the molecular level through these binding interactions .

Temporal Effects in Laboratory Settings

PB-22 was found to undergo thermal decomposition during gas chromatography–mass spectrometry (GC–MS), probably because of the presence of an ester bond in its structure . This suggests that the stability of PB-22 may be affected by temperature and other conditions in laboratory settings .

Dosage Effects in Animal Models

The effects of PB-22 on animal models have not been well-studied. As a synthetic cannabinoid, it is likely to have dose-dependent effects similar to those of other cannabinoids .

Metabolic Pathways

As a synthetic cannabinoid, it is likely to be metabolized by enzymes in the liver and other tissues .

Transport and Distribution

As a synthetic cannabinoid, it is likely to be transported by the same mechanisms as other cannabinoids .

Subcellular Localization

As a synthetic cannabinoid, it is likely to be localized in the same compartments or organelles as other cannabinoids .

Properties

IUPAC Name

quinolin-8-yl 1-pentylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVGICCEAOUWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856177
Record name Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400742-17-7
Record name PB 22
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Record name QUPIC
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Record name Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate
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Record name 1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid
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Record name PB-22
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Customer
Q & A

Q1: What is the primary mechanism of action of PB-22?

A1: PB-22 acts as an agonist at both cannabinoid type 1 (CB1) and cannabinoid type 2 (CB2) receptors. [, , , ]

Q2: What are the downstream effects of PB-22 binding to CB1 receptors?

A2: PB-22 binding to CB1 receptors can induce a number of biological responses, including hypothermia, reduced heart rate, and potential for abuse liability similar to Δ9-THC. [, ] In some in vitro assays, PB-22 acted as a full agonist at both cannabinoid receptors. []

Q3: Are there any differences in the G protein signaling pathways activated by PB-22 compared to other SCRAs or THC?

A3: Research suggests that PB-22 and other SCRAs might have different rank orders of potency in stimulating Gαs (associated with cAMP stimulation) and Gαi/o (associated with cAMP inhibition) signaling pathways. This suggests potential differences in G protein preference among various SCRAs. []

Q4: Does PB-22 have a higher potential for seizures compared to THC?

A4: Animal studies indicate that PB-22, along with other SCRAs like JWH-073 and AM-2201, can induce a higher number of convulsions compared to THC. [] This finding aligns with human case reports documenting seizures after SC use. []

Q5: What is the molecular formula and weight of PB-22?

A5: While the provided abstracts do not explicitly mention the molecular formula and weight of PB-22, they do describe its chemical structure as "Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate" [, , ], which allows for the determination of its molecular formula (C25H24N2O2) and molecular weight (384.47 g/mol).

Q6: What spectroscopic techniques have been used to characterize PB-22?

A6: Researchers have employed various spectroscopic techniques to characterize PB-22, including: * Electrospray Ionization Mass Spectrometry (ESI-MS) [, , , ]* Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ]* High-Performance Liquid Chromatography (HPLC) []* Raman spectroscopy [, , , ]* Nuclear Magnetic Resonance (NMR) []* Infrared Attenuated Total Reflectance Spectroscopy (ATR) [, ]* Surface-Enhanced Raman Spectroscopy (SERS) []

Q7: What solvents have been investigated for the extraction of PB-22 from herbal matrices, and which one was found to be most suitable?

A7: Acetone, chloroform, methanol, and n-hexane have been investigated as solvents for extracting PB-22 from herbal material. Acetone proved to be the most suitable due to its selectivity, dissolving power for target compounds, and ease of evaporation from the ATR diamond surface. [, ]

Q8: Are there any catalytic applications of PB-22?

A8: The provided abstracts do not mention any catalytic properties or applications of PB-22. The research primarily focuses on its pharmacological effects and analytical detection.

Q9: Have any computational chemistry methods been used to study PB-22?

A9: Yes, density functional theory (DFT) calculations, specifically with the hybrid B3LYP exchange-correlation functional and the 3-21G basis set, have been employed to study PB-22. These calculations were used to:* Determine the geometrical and vibrational characteristics of PB-22 []* Predict the adsorption geometry of the molecule on a silver colloidal surface for SERS analysis []

Q10: Are there specific formulation strategies to enhance PB-22's stability, solubility, or bioavailability?

A10: The provided research abstracts do not delve into specific formulation strategies for PB-22. The focus remains on its analytical detection and toxicological concerns.

Q11: What are the current regulations surrounding PB-22?

A12: In January 2014, the US government temporarily classified PB-22 as a Schedule I substance due to its potential for abuse and lack of accepted medical use. [, , ] This classification imposes strict regulatory controls on the manufacturing, distribution, and possession of PB-22. []

Q12: What is known about the metabolism of PB-22?

A13: PB-22 is primarily metabolized by carboxylesterases, specifically Carboxylesterase 1 (CES1), in the liver and lungs. [] This enzymatic hydrolysis leads to the formation of PB-22 3-carboxyindole (FBI-COOH) as a major metabolite. [, , , ]

Q13: What biological matrices have been studied for detecting PB-22 and its metabolites?

A14: Research has focused on analyzing various biological matrices for the presence of PB-22 and its metabolites, including: * Blood [, , ]* Urine [, , , , ]* Serum [, , ]* Oral fluid [, , ]

Q14: What in vivo models have been used to study the effects of PB-22?

A15: Researchers have employed rat models to study the cannabimimetic activities and relative potencies of PB-22 and its fluorinated analogue, 5F-PB-22, using biotelemetry. These studies have revealed that both compounds dose-dependently induce hypothermia and reduce heart rate at doses ranging from 0.3 to 10 mg/kg. []

Q15: Is there any information available on the development of resistance or cross-resistance to PB-22?

A15: The provided abstracts do not offer information on resistance or cross-resistance mechanisms related to PB-22.

Q16: What are the known toxicological effects of PB-22 in humans?

A17: PB-22 has been linked to a range of adverse effects, including:* Seizures [, , ]* Agitation and combativeness [, ]* Psychiatric symptoms [, ]* Cardiovascular complications, including tachycardia and myocardial infarction [, , , ]* Renal and pulmonary issues []

Q17: Are there any drug delivery strategies specific to PB-22?

A17: The provided research abstracts do not discuss any specific drug delivery strategies for PB-22. The focus remains on its analytical detection and toxicological concerns.

Q18: What are potential biomarkers for PB-22 intake?

A19: Research suggests that hydroxylated FBI-COOH (M6) and FBI-COOH (M7) are suitable urinary markers for documenting PB-22 intake. []

Q19: What analytical techniques are commonly used for detecting and quantifying PB-22 and its metabolites in biological samples?

A20: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for identifying and quantifying PB-22 and its metabolites in biological specimens. [, , , , , , ] Other techniques, such as gas chromatography-mass spectrometry (GC-MS) [, , , ] and high-performance liquid chromatography (HPLC) [] have also been employed.

Q20: What is the environmental persistence of PB-22, and are there strategies for mitigating its ecological impact?

A21: While the provided abstracts do not directly address the environmental persistence of PB-22, a study on wastewater revealed that most SCRAs, excluding certain metabolites, were relatively resistant to microbial degradation over 29 days. [] This suggests a potential for environmental persistence and highlights the need for further research into the ecological impact of PB-22 and strategies for mitigation.

Q21: What information is available about the dissolution rate and solubility of PB-22 in different media?

A21: The provided research abstracts do not provide specific details regarding the dissolution rate or solubility of PB-22.

Q22: How have analytical methods for detecting PB-22 been validated?

A23: Analytical methods for PB-22 detection, primarily using LC-MS/MS, have been validated following standard practices for forensic toxicology, including assessments of:* Precision []* Linearity []* Recovery []* Selectivity and specificity []* Matrix effects []* Analytical limits (LOQs) []

Q23: What are the quality control measures for PB-22 in research settings?

A24: Research involving PB-22 often utilizes certified reference materials (CRMs) to ensure the accuracy and reliability of analytical results. [] These CRMs are synthesized, identified, and characterized using a range of analytical techniques, including ESI-MS, GC-MS, GC-FID, HPLC, Raman spectroscopy, and 1H NMR. []

Q24: What are the challenges in detecting PB-22 in biological samples?

A27: Rapid metabolism, low concentrations in biological matrices, and the constant emergence of new SC analogues pose significant challenges for PB-22 detection. [, , ]

Q25: What are the implications of PB-22's presence in wastewater for public health surveillance?

A28: The detection of PB-22 and its metabolites in wastewater can provide valuable insights into drug use trends within a community. [] Wastewater-based epidemiology (WBE) holds promise as a complementary approach to traditional drug surveillance methods.

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